![molecular formula C10H20O2 B1581877 2-Methylbutyl isovalerate CAS No. 2445-77-4](/img/structure/B1581877.png)
2-Methylbutyl isovalerate
Overview
Description
2-Methylbutyl isovalerate, also known as 2-Methylbutyl 3-methylbutanoate, is a chemical compound with the molecular formula (CH3)2CHCH2CO2CH2CH(CH3)C2H5 . It has a molecular weight of 172.26 . This compound is used in the food and fragrance industry due to its herbaceous, fruity, somewhat earthy fragrance with a sweet, herbaceous, fruity flavor . It is also found in natural sources such as peppermint, Scotch spearmint, sherry, and whiskey .
Synthesis Analysis
2-Methylbutyl isovalerate may be prepared by direct esterification of 2-methylbutanol with isovaleric acid .Molecular Structure Analysis
The linear formula of 2-Methylbutyl isovalerate is (CH3)2CHCH2CO2CH2CH(CH3)C2H5 .Physical And Chemical Properties Analysis
2-Methylbutyl isovalerate has a refractive index of 1.414 (lit.), a boiling point of 191-195 °C (lit.), and a density of 0.858 g/mL at 25 °C (lit.) .Scientific Research Applications
2-Methylbutyl isovalerate: A Comprehensive Analysis: 2-Methylbutyl isovalerate, also known as 2-Methylbutyl 3-methylbutanoate, is a chemical compound with diverse applications in scientific research and industry. Below are detailed sections focusing on unique applications of this compound:
Perfumery and Fragrance
2-Methylbutyl isovalerate is used as a starting material for the production of various perfumed products such as perfumes, eau de parfum, eau de toilette, and eau de cologne. Its fruity odor profile makes it a valuable ingredient in fragrance formulations .
Flavoring Agent
In the food industry, this compound serves as a flavoring agent due to its fruity taste. It’s used to impart a specific flavor in food products and beverages .
Cosmetic Industry
As a cosmetic ingredient, 2-Methylbutyl isovalerate finds its application in providing fragrance to cosmetic products. It’s relatively rare but can be found in some cosmetic formulations .
Analytical Chemistry
In analytical chemistry, 2-Methylbutyl isovalerate can be separated on specific HPLC columns for various research purposes, including quality control and research into new applications .
Food and Flavor Ingredients
It’s listed among natural food and flavor ingredients, suggesting its use in creating natural flavors for food products .
Mechanism of Action
Target of Action
2-Methylbutyl isovalerate, also known as 2-Methylbutyl 3-methylbutanoate , is primarily used in the food and fragrance industries . It is known for its fruity odor and flavor , suggesting that its primary targets are olfactory and gustatory receptors.
Pharmacokinetics
Its density is reported to be 0.858 g/mL at 25 °C .
Action Environment
The action of 2-Methylbutyl isovalerate can be influenced by various environmental factors. For instance, the compound’s volatility and stability can affect its ability to reach olfactory and gustatory receptors. Furthermore, factors such as temperature and pH could potentially influence the compound’s interaction with its target receptors. It is also important to note that safety precautions should be taken to avoid dust formation and inhalation of the compound .
Safety and Hazards
2-Methylbutyl isovalerate is classified as a combustible liquid . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition .
properties
IUPAC Name |
2-methylbutyl 3-methylbutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O2/c1-5-9(4)7-12-10(11)6-8(2)3/h8-9H,5-7H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYGPPWVXOWCHJB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)COC(=O)CC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4041440 | |
Record name | 2-Methylbutyl isovalerate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4041440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
colourless liquid | |
Record name | 2-Methylbutyl 3-methylbutanoate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/27/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
191.00 to 195.00 °C. @ 760.00 mm Hg | |
Record name | 2-Methylbutyl 3-methylbutanoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0038038 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Density |
0.852-0.857 | |
Record name | 2-Methylbutyl 3-methylbutanoate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/27/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS RN |
2445-77-4 | |
Record name | 2-Methylbutyl isovalerate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2445-77-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methylbutyl isovalerate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002445774 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Butanoic acid, 3-methyl-, 2-methylbutyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Methylbutyl isovalerate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4041440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methylbutyl isovalerate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.724 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-METHYLBUTYL ISOVALERATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7G5TZ5034W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 2-Methylbutyl 3-methylbutanoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0038038 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 2-methylbutyl isovalerate in the essential oil of Daucus gracilis?
A1: 2-methylbutyl isovalerate is a significant component of the essential oil extracted from Daucus gracilis Steinh., commonly known as wild carrot. In a study analyzing the chemical composition of essential oils from 20 Algerian Daucus gracilis plants, 2-methylbutyl isovalerate was consistently identified as a major constituent, ranging from 3.3% to 9.6% of the total oil composition. [] This highlights its potential role in contributing to the overall aroma profile and potential biological activities of the essential oil.
Q2: How does the concentration of 2-methylbutyl isovalerate vary within the Daucus gracilis plant?
A2: Research indicates that the concentration of 2-methylbutyl isovalerate can differ between various parts of the Daucus gracilis plant. A comparative analysis of the essential oils extracted from leaves and flowers revealed a higher concentration of 2-methylbutyl isovalerate in the leaves (13.6%) compared to the flowers. [] This suggests that the biosynthesis and accumulation of this compound might be influenced by factors such as plant organ, developmental stage, and environmental conditions.
Q3: Are there any observed relationships between the chemical composition of Daucus gracilis essential oil and environmental factors?
A3: Yes, studies suggest a correlation between the chemical composition of Daucus gracilis essential oil, including the concentration of 2-methylbutyl isovalerate, and environmental factors. Specifically, a direct correlation was observed between altitude, soil type, and the chemical profile of the essential oils. [] This indicates that environmental conditions likely influence the plant's metabolic processes and consequently, the production of specific volatile compounds like 2-methylbutyl isovalerate.
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